4-bromo-N-cyclopentyl-3-fluorobenzamide physicochemical properties and exact mass
4-bromo-N-cyclopentyl-3-fluorobenzamide physicochemical properties and exact mass
An In-depth Technical Guide to 4-bromo-N-cyclopentyl-3-fluorobenzamide: Physicochemical Properties and Exact Mass
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, exact mass, and analytical methodologies for 4-bromo-N-cyclopentyl-3-fluorobenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical, field-proven experimental protocols. The guide emphasizes the causality behind experimental choices and provides self-validating systems for data generation, ensuring scientific integrity and trustworthiness.
Introduction and Molecular Structure
4-bromo-N-cyclopentyl-3-fluorobenzamide is a halogenated aromatic amide. Its structure, featuring a brominated and fluorinated phenyl ring coupled with a cyclopentyl amide, suggests its potential utility as a scaffold in medicinal chemistry and materials science. The presence of halogens and the amide linkage imparts specific electronic and steric properties that can influence molecular interactions, metabolic stability, and crystal packing. Understanding its fundamental physicochemical properties is paramount for any application development.
Molecular Formula: C₁₂H₁₃BrFNO
Structure:
(Note: A representative image of the chemical structure would be placed here in a full publication.)
Physicochemical and Mass Spectrometric Data
Exact Mass and Molecular Weight
The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS) analysis, enabling unambiguous identification of the compound.
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Molecular Formula: C₁₂H₁₃BrFNO
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Average Molecular Weight: 286.14 g/mol
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Monoisotopic (Exact) Mass: 285.01646 Da (Calculated based on the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O)
Tabulated Physicochemical Properties
The following table summarizes key physicochemical properties. Where experimental data is unavailable, predicted values or properties of structurally similar compounds are provided as a reference.
| Property | Value / Predicted Range | Experimental Protocol Reference |
| Physical State | Predicted to be a solid at room temperature.[1] | Section 4.1 |
| Melting Point (°C) | Not available. Expected to be in the range of similar benzamides (e.g., 100-200 °C). | Section 4.1 |
| Boiling Point (°C) | Not available. Predicted to be >300 °C. | - |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, ethanol) and poorly soluble in water.[2][3] | Section 4.2 |
| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 3-4, indicating significant lipophilicity.[4][5][6] | Section 4.3 |
| pKa (Acid/Base Dissociation Constant) | The amide proton is weakly acidic (pKa ~17-18). The compound is not expected to have significant basicity. | - |
Proposed Synthesis and Reactivity
A plausible and common synthetic route for 4-bromo-N-cyclopentyl-3-fluorobenzamide involves the coupling of 4-bromo-3-fluorobenzoic acid with cyclopentylamine.
Synthetic Workflow
The most direct approach is an amide bond formation reaction. This can be achieved by first activating the carboxylic acid of 4-bromo-3-fluorobenzoic acid, followed by nucleophilic attack from cyclopentylamine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Caption: Proposed synthetic workflow for 4-bromo-N-cyclopentyl-3-fluorobenzamide.
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point is a crucial indicator of purity.[7]
Protocol: Capillary Melting Point Determination [8][9][10]
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Sample Preparation: Finely powder a small amount of the dry compound.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.
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Measurement:
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Place the loaded capillary into a melting point apparatus.
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Heat rapidly to about 20°C below the expected melting point.
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Then, decrease the heating rate to 1-2°C per minute.
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Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂).
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Reporting: The melting point is reported as the range T₁ - T₂. A sharp melting range (e.g., 0.5-1°C) is indicative of a pure compound.[7]
Solubility Determination
Solubility data is vital for designing experiments and for formulation development.
Protocol: Shake-Flask Method for Equilibrium Solubility [2][3]
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Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
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Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).[2]
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Quantification: Determine the concentration of the compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.
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Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.
Caption: Workflow for solubility determination via the shake-flask method.[2]
Lipophilicity (logP) Determination
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol: HPLC-based logP Determination [4]
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Principle: This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with the logP values of a series of known standards.
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Standard Preparation: Prepare a series of standard compounds with known logP values spanning a range that is expected to include the test compound.
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Chromatography:
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Use a C18 reverse-phase HPLC column.
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The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Run the standards and the test compound under isocratic conditions.
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Determine the retention time (t_R) for each compound and the column dead time (t_0).
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Calculation:
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Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0.
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Plot log(k) versus the known logP values for the standards.
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Generate a linear regression equation from the standard curve.
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Use the log(k) of the test compound to calculate its logP from the regression equation.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-bromo-N-cyclopentyl-3-fluorobenzamide is not widely available, a hazard assessment can be made based on its precursors, 4-bromo-3-fluorobenzoic acid and cyclopentylamine.
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4-bromo-3-fluorobenzoic acid: May cause skin, eye, and respiratory irritation.[1][11][12]
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Cyclopentylamine: Is a flammable liquid and vapor, is toxic if swallowed, and causes severe skin burns and eye damage.[13][14][15][16]
Recommended Handling Precautions:
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[17]
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Fire Safety: Keep away from heat, sparks, and open flames.[13][16]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This guide provides a foundational understanding of 4-bromo-N-cyclopentyl-3-fluorobenzamide, outlining its key physicochemical properties, a probable synthetic route, and robust protocols for its empirical characterization. The provided methodologies are designed to ensure data integrity and reproducibility, empowering researchers to confidently utilize this compound in their research and development endeavors.
References
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Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]
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University of Technology. (n.d.). Determination of the melting point. Retrieved from [Link]
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Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]
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University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Amrita Vishwa Vidyapeetham. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental determination of the logP using the spectrophotometric method. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-fluorobenzoic acid. Retrieved from [Link]
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